4-[(Ethylamino)sulfonyl]benzoic acid
Overview
Description
4-[(Ethylamino)sulfonyl]benzoic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . It is commonly used in proteomics research applications . This compound is characterized by its white crystalline powder form and its solubility in organic solvents such as alcohols and ethers .
Preparation Methods
The synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(Ethylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, and lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Ethylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(Ethylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The molecular targets include enzymes involved in metabolic pathways, where the compound can modulate their activity by binding to the active site or allosteric sites .
Comparison with Similar Compounds
4-[(Ethylamino)sulfonyl]benzoic acid can be compared with other similar compounds, such as:
4-[(Propylamino)sulfonyl]benzoic acid: This compound has a similar structure but with a propylamino group instead of an ethylamino group.
4-[(Isopropylamino)sulfonyl]benzoic acid: This compound features an isopropylamino group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(ethylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSHUBLFLCCPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346385 | |
Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-64-9 | |
Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10252-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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